2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a dihydroxy-methylbutanoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable dihydroxy-methylbutanoic acid precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in a solvent like methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the dihydroxy-methylbutanoic acid moiety.
2-Chlorophenylacetic acid: Another related compound with a chlorophenyl group but different functional groups.
Uniqueness
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dihydroxy-methylbutanoic acid structure differentiates it from other chlorophenyl derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81156-94-7 |
---|---|
Molekularformel |
C11H13ClO4 |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO4/c1-11(16,6-13)9(10(14)15)7-2-4-8(12)5-3-7/h2-5,9,13,16H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
WBBWAOMZAYZTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C(C1=CC=C(C=C1)Cl)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.